4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene
Overview
Description
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene is a useful research compound. Its molecular formula is C12H13BrN2O2S and its molecular weight is 329.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is 327.98811 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Cyclooxygenase-2 Inhibition : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, closely related to the queried compound, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This led to the discovery of potent and selective COX-2 inhibitors, with notable examples entering clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enzyme Inhibition : Compounds incorporating the pyrazole scaffold, including structures similar to the specified compound, have shown efficacy as inhibitors of carbonic anhydrases and acetylcholinesterase. These activities suggest potential applications in designing drugs for conditions like glaucoma, epilepsy, and Alzheimer's disease, with low cytotoxicity towards non-tumor cells indicating a favorable safety profile (Ozgun et al., 2019).
Organic Synthesis Applications
Modular Synthesis of Pyrazoles : An efficient one-pot, two-component method for synthesizing 3,5-disubstituted pyrazoles has been reported. This technique, leveraging the reactivity of hydrazones with substituted acetophenones, provides a streamlined approach to creating pyrazole derivatives, underscoring the versatility of the pyrazole core in synthetic chemistry (Mohamady et al., 2018).
Heterocyclic Compound Synthesis : Research into synthesizing new 1H-pyrazole derivatives containing an aryl sulfonate moiety has led to compounds with promising anti-inflammatory and antimicrobial activities. Such work highlights the broader utility of pyrazole-based structures in developing new therapeutic agents with diverse biological activities (Kendre et al., 2013).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may participate in, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Pyrazole derivatives have been shown to display superior antipromastigote activity, which was more active than standard drugs .
Action Environment
The success of the suzuki–miyaura coupling reaction, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
The field of pyrazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of new pyrazole-based materials.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-7-12(9(2)6-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHWPSCAPNWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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